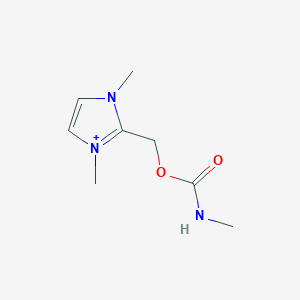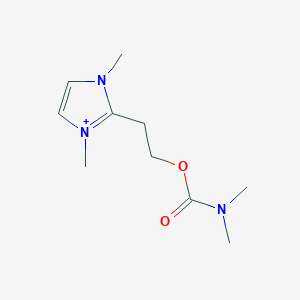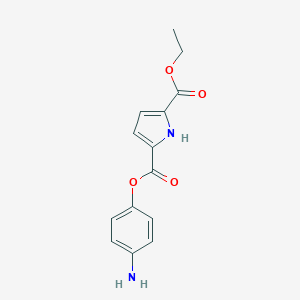
3'-Nitroacetophenone
Übersicht
Beschreibung
3’-Nitroacetophenone is an organic compound with the molecular formula C8H7NO3. It is a light beige powder that is used as a synthetic intermediate in the production of dyes and other organic compounds . The compound is characterized by the presence of a nitro group (-NO2) attached to the third position of the acetophenone structure, which consists of a benzene ring bonded to a carbonyl group (C=O) and a methyl group (CH3).
Wirkmechanismus
Target of Action
The primary targets of 3’-Nitroacetophenone are the nitro and carbonyl oxygen atoms, which can act as hydrogen-bond acceptors .
Mode of Action
3’-Nitroacetophenone interacts with its targets through reduction reactions. When treated with sodium borohydride, only the carbonyl group is reduced. When reacted with tin and hydrochloric acid, only the nitro group is reduced . This selective reduction demonstrates the compound’s unique mode of action.
Biochemical Pathways
The reduction of 3’-Nitroacetophenone affects various biochemical pathways. The compound can undergo high hydrostatic pressure-assisted reduction with a Ni–Al alloy in water to form 1-(3-aminophenyl)ethanol . This process involves the transformation of the nitro group into an amino group, which can significantly impact downstream biochemical pathways.
Result of Action
The result of 3’-Nitroacetophenone’s action is the formation of 1-(3-aminophenyl)ethanol . This transformation occurs due to the reduction of the nitro group to an amino group, which can have various molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3’-Nitroacetophenone are largely determined by the presence of the nitro and carbonyl groups . These groups can act as hydrogen-bond acceptors, allowing 3’-Nitroacetophenone to interact with a variety of biomolecules
Cellular Effects
It is known that nitro compounds can undergo reduction reactions within cells, potentially leading to the formation of reactive species . These reactive species could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can undergo reduction reactions, potentially leading to the formation of reactive species . These reactive species could interact with various biomolecules, potentially leading to changes in enzyme activity, protein function, and gene expression .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can undergo reduction reactions over time, potentially leading to changes in their effects on cellular function .
Metabolic Pathways
It is known that nitro compounds can undergo reduction reactions, potentially leading to the formation of reactive species . These reactive species could interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Nitroacetophenone is typically synthesized through the nitration of acetophenone. The process involves dissolving acetophenone in concentrated sulfuric acid at 0°C, followed by the slow addition of a nitration mixture consisting of concentrated sulfuric acid and concentrated nitric acid. The reaction mixture is maintained at temperatures between -5°C and 0°C to ensure controlled nitration. The crude product is precipitated by quenching into ice, filtered, and washed to remove any residual acid. Purification is achieved through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of 3’-Nitroacetophenone follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Nitroacetophenone undergoes various chemical reactions, including reduction, substitution, and oxidation.
Common Reagents and Conditions:
Reduction: The compound can be reduced to 3’-Aminoacetophenone using reducing agents such as sodium borohydride (NaBH4) or nickel-aluminum alloy in water. The reduction process typically involves the use of methanol as a solvent and is carried out at room temperature.
Substitution: The nitro group in 3’-Nitroacetophenone can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.
Oxidation: Although less common, 3’-Nitroacetophenone can undergo oxidation reactions to form various oxidized products.
Major Products Formed:
Reduction: 3’-Aminoacetophenone
Substitution: Various substituted acetophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Nitroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of fluorine-based aminothiazoles with antimicrobial activity. It also serves as an intermediate in the production of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: 3’-Nitroacetophenone derivatives are explored for their potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
- 2’-Nitroacetophenone
- 4’-Nitroacetophenone
- 3’-Aminoacetophenone
- 4’-Aminoacetophenone
Comparison: 3’-Nitroacetophenone is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2’-Nitroacetophenone and 4’-Nitroacetophenone, the meta position of the nitro group in 3’-Nitroacetophenone makes it less reactive towards electrophilic aromatic substitution but more suitable for nucleophilic aromatic substitution. The presence of the nitro group also makes it a versatile intermediate for further chemical modifications.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKIFHPFTHVKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Record name | 3-NITROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025722 | |
| Record name | 3-Nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-nitroacetophenone is a light beige powder. (NTP, 1992), Light beige solid; [CAMEO] Tan powder; [MSDSonline] | |
| Record name | 3-NITROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Nitroacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5881 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
396 °F at 760 mmHg (NTP, 1992), 202 °C | |
| Record name | 3-NITROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-NITROACETOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ETHER, SLIGHTLY SOL IN ALCOHOL | |
| Record name | 3-NITROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-NITROACETOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0024 [mmHg], 3.86X10-5 mm Hg at 25 °C | |
| Record name | m-Nitroacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5881 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | M-NITROACETOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ALCOHOL | |
CAS No. |
121-89-1 | |
| Record name | 3-NITROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3′-Nitroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Nitroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-NITROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU4B5T763F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-NITROACETOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178 °F (NTP, 1992), 81 °C | |
| Record name | 3-NITROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-NITROACETOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3'-nitroacetophenone?
A1: this compound has a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol. []
Q2: Are there any available spectroscopic data for this compound?
A2: Yes, FTIR and FT-Raman spectra have been recorded for this compound, providing insights into its vibrational modes and structural features. []
Q3: How does the nitro group in this compound influence its activity compared to acetophenone?
A3: The presence and position of the nitro group significantly affect the biological activity of acetophenone derivatives. For example, 3-nitroacetophenone exhibits moderate antioxidant and antiproliferative properties, while other substitutions may enhance specific activities like antitumor effects. []
Q4: Have any studies investigated the effects of modifying the acetophenone core structure of this compound?
A4: Yes, researchers have synthesized analogs with varying core structures, such as replacing the phenyl ring with naphthyl or biphenyl groups. These modifications led to changes in antiproliferative activity, particularly against the MCF-7 breast adenocarcinoma cell line. []
Q5: Has this compound been investigated for its catalytic properties?
A5: While this compound itself hasn't been extensively explored as a catalyst, its derivatives, particularly metal complexes, have shown catalytic potential. For instance, VO(IV) and Mn(III) complexes with a Schiff base ligand derived from 2-hydroxy-5-methylacetophenone, 2-hydroxy-5-methyl-3-nitroacetophenone, and carbohydrazide were studied for their ability to catalyze the oxidation of styrene. []
Q6: Can this compound be used as a degassing agent in high-voltage capacitors?
A6: Yes, this compound, along with 2-nitroanisole, can be incorporated as a degassing agent in conductive electrolytes for high-voltage electrolytic capacitors. These electrolytes, composed of ethylene glycol, di(ethylene glycol), boric acid, an aliphatic dicarboxylic acid, and a very long-chain dicarboxylic acid, exhibit acceptable breakdown voltage and bulk conductivity. []
Q7: Have any computational studies been conducted on this compound?
A7: Yes, density functional theory (DFT) calculations have been employed to study the adsorption behavior of 3-nitroacetophenone on mild steel surfaces, providing insights into its corrosion inhibition mechanism. [] Additionally, molecular docking studies have been performed to investigate the interaction of 2′-hydroxy-5′-methyl-3′-nitroacetophenone with glutathione reductase (GR) and glutathione S-transferase (GT), aiming to predict its biological activity. []
Q8: How is this compound typically quantified in complex mixtures?
A8: HPLC methods have been developed for the simultaneous determination of 3-nitroacetophenone and other compounds, like 4-nitrobenzyl alcohol, in electrolyte solutions. These methods utilize reverse-phase chromatography with UV detection for quantification. []
Q9: Are there any established methods for characterizing the purity of synthesized this compound?
A9: Various techniques are employed for characterizing the purity of synthesized this compound, including melting point determination, elemental analysis, and spectroscopic methods like FTIR and UV-Vis spectroscopy. []
Q10: What are the main applications of this compound?
A10: this compound serves as a versatile intermediate in organic synthesis. It acts as a precursor for synthesizing pharmaceuticals, particularly those with antioxidant, antiproliferative, and antitumor properties. [, ] Additionally, it is employed in material science as a component in electrolytes for high-voltage capacitors. []
Q11: Has this compound been investigated for its biological activity?
A11: While not a pharmaceutical itself, derivatives of this compound, including those incorporating benzoxazole moieties and Schiff bases, have demonstrated promising antileishmanial and protease inhibition properties. [] Studies on 2′-hydroxy-5′-methyl-3′-nitroacetophenone have revealed significant antioxidant and anti-human lung cancer activities. []
Q12: Can this compound be utilized in the synthesis of other valuable compounds?
A12: Yes, this compound acts as a key starting material for constructing various heterocyclic compounds, such as benzoxazoles, chromones, and cinnolines, which hold significance in medicinal chemistry. [, , ]
Q13: Is there any information available on the environmental impact and degradation of this compound?
A13: While specific data on this compound's environmental fate might be limited, its presence among tested ketones for joint toxicity to Scenedesmus obliquus highlights the importance of understanding its ecological impact. [] Further research is needed to assess its biodegradability and potential for bioaccumulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-phenyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanol](/img/structure/B493185.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B493189.png)
![(1-methyl-1H-indol-2-yl)[2-(3-pyridinyl)-1,3-dithian-2-yl]methanol](/img/structure/B493191.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B493192.png)
![4-(3-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B493194.png)

